1-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene)-3-phenylurea
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Overview
Description
1-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene)-3-phenylurea is a complex organic compound with the following structural formula:
Structure: C24H27ClN6O3
This compound belongs to the class of ureas and contains both aromatic and heterocyclic moieties
Preparation Methods
Synthetic Routes
The synthesis of 1-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene)-3-phenylurea involves several steps. One common synthetic route includes the following:
Condensation Reaction:
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using optimized conditions. specific industrial methods may vary based on proprietary processes employed by manufacturers.
Chemical Reactions Analysis
1-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene)-3-phenylurea can undergo various chemical reactions:
Oxidation and Reduction:
Substitution Reactions:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
1-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene)-3-phenylurea has been investigated in several fields:
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific cellular receptors or enzymes, leading to downstream effects such as cell cycle arrest or apoptosis.
Comparison with Similar Compounds
1-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene)-3-phenylurea stands out due to its unique combination of aromatic and heterocyclic moieties. Similar compounds include related ureas, but none share precisely the same structure.
Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C24H28N6O3 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
1-[N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-phenylurea |
InChI |
InChI=1S/C24H28N6O3/c1-16-14-17(2)27-23(26-16)29-22(30-24(31)28-19-8-6-5-7-9-19)25-13-12-18-10-11-20(32-3)21(15-18)33-4/h5-11,14-15H,12-13H2,1-4H3,(H3,25,26,27,28,29,30,31) |
InChI Key |
LNSHVYDROJNBPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CC(=C(C=C2)OC)OC)NC(=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
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